N-(2,5-DIFLUOROPHENYL)-2-{[8-ETHYL-3-(4-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE
Description
N-(2,5-Difluorophenyl)-2-{[8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide is a synthetic small molecule characterized by a triazaspiro[4.5]deca-1,3-diene core substituted with ethyl and fluorophenyl groups, coupled with a thioacetamide linker and a 2,5-difluorophenyl moiety. The compound’s crystallization and structural validation likely employ tools like SHELXL and adhere to protocols outlined in crystallographic validation standards .
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[[8-ethyl-2-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N4OS/c1-2-30-11-9-23(10-12-30)28-21(15-3-5-16(24)6-4-15)22(29-23)32-14-20(31)27-19-13-17(25)7-8-18(19)26/h3-8,13H,2,9-12,14H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIOCVAUZWJTMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=CC(=C3)F)F)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-Difluorophenyl)-2-{[8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a triazaspiro structure which is significant for its biological activity. The presence of difluorophenyl and fluorophenyl groups may enhance its interaction with biological targets.
Antipsychotic Activity
Research indicates that compounds with similar structures to this compound exhibit antipsychotic properties. For example, studies on related triazaspirodecanones have shown efficacy in behavioral tests predictive of antipsychotic effects while minimizing extrapyramidal side effects (EPS) .
The mechanism of action involves modulation of neurotransmitter systems, particularly dopamine pathways. The structural modifications in the triazaspiro framework influence receptor binding affinity and selectivity .
Study 1: Antipsychotic Efficacy in Animal Models
A study investigated the antipsychotic effects of a related compound in rat models. The results demonstrated that the compound effectively suppressed behaviors indicative of psychosis while requiring higher doses to induce catalepsy compared to traditional antipsychotics like haloperidol . This suggests a potentially favorable side effect profile.
Study 2: In Vitro Binding Assays
In vitro studies assessed the binding affinity of this compound to various neurotransmitter receptors. The findings indicated significant binding to D2 dopamine receptors and serotonin receptors, supporting its potential use as an antipsychotic agent .
Biological Activity Data Table
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is in cancer therapy. The compound has shown promising results in inhibiting the growth of various cancer cell lines.
Case Studies and Research Findings
- Study on Anticancer Properties : Research indicates that derivatives similar to N-(2,5-Difluorophenyl)-2-{[8-Ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide exhibit significant cytotoxic effects against multiple cancer types. For instance, compounds with similar structural motifs demonstrated percent growth inhibition (PGI) rates exceeding 75% against several human tumor cell lines, including OVCAR-8 and SNB-19 .
Inhibition of Protein Tyrosine Phosphatases
This compound is also noted for its role as an inhibitor of protein tyrosine phosphatases (PTPases). PTPases are crucial in regulating various cellular processes including cell growth and differentiation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound.
Key Structural Features
| Structural Feature | Description |
|---|---|
| Fluorine Substituents | Enhance lipophilicity and biological activity |
| Triazole Ring | Contributes to the compound's binding affinity to target proteins |
| Sulfanyl Group | Plays a role in enhancing the compound's solubility and bioavailability |
Comparison with Similar Compounds
Electronic and Steric Effects
- Fluorine vs. Methyl Groups : The target compound’s 2,5-difluorophenyl group introduces strong electron-withdrawing effects and enhanced metabolic stability compared to the dimethylphenyl group in the analogue . Fluorine’s electronegativity may improve binding affinity to hydrophobic pockets in target proteins.
- Spirocyclic vs.
Solubility and Bioavailability
- The ethyl group on the spirocycle (target) vs. the propylphenoxymethyl group (analogue) may reduce lipophilicity, improving aqueous solubility. However, this remains speculative without experimental logP data.
Research Findings and Data Gaps
While direct comparative studies are absent in the provided evidence, inferences can be drawn from structural principles:
Crystallographic Validation : Both compounds likely undergo rigorous refinement via SHELXL and validation using tools like PLATON , ensuring accurate 3D models for structure-activity relationship (SAR) studies.
Target Selectivity : The fluorinated aromatic rings in the target compound may favor interactions with halogen-bonding domains in enzymes (e.g., kinases) compared to the methyl/propyl groups in the analogue.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
